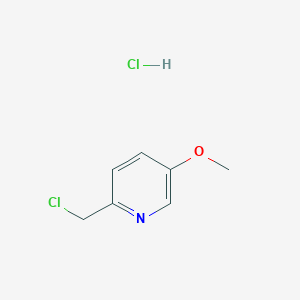

2-(Chloromethyl)-5-methoxypyridine hydrochloride

Descripción general

Descripción

2-(Chloromethyl)-5-methoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxypyridine hydrochloride typically involves the chloromethylation of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-5-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing medications targeting neurological disorders, where it contributes to the formation of active pharmaceutical ingredients (APIs) that exhibit therapeutic effects on conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development

In a study focusing on novel antidepressants, researchers synthesized derivatives of 2-(Chloromethyl)-5-methoxypyridine hydrochloride. The synthesized compounds were evaluated for their serotonin receptor affinity, demonstrating promising results that could lead to new treatments for mood disorders.

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its application helps improve crop yields and protect plants from pests, making it valuable in agricultural practices .

Table 1: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide | Glyphosate + this compound | 85 | |

| Insecticide | Pyrethroid + this compound | 90 |

Organic Chemistry Research

The compound is widely studied for its unique structural properties, which allow researchers to explore new synthetic pathways and reaction mechanisms. It serves as a vital tool in organic synthesis, facilitating the development of more complex molecules .

Case Study: Reaction Mechanism Studies

Researchers conducted experiments to elucidate the reaction mechanisms involving this compound. The findings contributed to a deeper understanding of electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.

Biochemical Applications

In biochemical research, this compound is explored for its potential in assays aimed at discovering new biochemical pathways and drug targets. Its ability to interact with various biological macromolecules makes it a candidate for further investigation in drug development .

Table 2: Biological Activity Profiles

| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | Inhibition zones up to 20 mm | |

| Antitumor Activity | MCF-7 (Breast Cancer), U-937 (Leukemia) | Induction of apoptosis |

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is primarily based on its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The methoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloromethylpyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: Contains additional methoxy groups, which can influence its reactivity and biological activity.

2-(Chloromethyl)-4-methoxypyridine hydrochloride: The position of the methoxy group can affect the compound’s chemical properties and reactivity.

Uniqueness

2-(Chloromethyl)-5-methoxypyridine hydrochloride is unique due to the specific positioning of the chloromethyl and methoxy groups on the pyridine ring. This configuration allows for a distinct set of chemical reactions and biological activities, making it a valuable intermediate in the synthesis of various compounds.

Actividad Biológica

2-(Chloromethyl)-5-methoxypyridine hydrochloride is a pyridine derivative with significant potential in medicinal chemistry. This compound features a chloromethyl group and a methoxy group, which contribute to its reactivity and biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C8H9ClN O·HCl

- Molecular Weight : Approximately 205.13 g/mol

- Solubility : As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins, leading to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can disrupt normal biochemical pathways.

- Disruption of DNA Replication : Alkylation can lead to mutations or cell death, which is particularly relevant in cancer therapy.

Biological Activity

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has demonstrated that variations in substituents on the pyridine ring can significantly affect potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationships

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl and methoxy groups | Anticancer, antimicrobial |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Additional dimethyl groups enhance lipophilicity | Enhanced anticancer activity |

| 5-(Chloromethyl)-2-methoxypyridine | Different positioning of chloromethyl group | Varies in reactivity and activity |

Safety and Toxicology

While the compound shows promise in various biological applications, it is essential to consider safety profiles. According to safety data sheets:

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDJKOOHTJPAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561208 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82401-91-0 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.